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Compound of Interest

Compound Name:
Benzene, (1-methyl-1,2-

butadienyl)-

CAS No.: 52741-30-7

Cat. No.: B15471136

Get Quote

This guide provides a detailed exploration of the chemical entity derived from "Benzene, (1-
methyl-1,2-butadienyl)-," focusing on its precise IUPAC nomenclature, structural

characteristics, physicochemical properties, synthetic pathways, and potential applications in

the field of drug discovery and development. As a Senior Application Scientist, this document is

structured to deliver not only technical accuracy but also practical, field-tested insights.

IUPAC Nomenclature and Structural Elucidation
The nomenclature of substituted benzene derivatives requires a systematic approach to

accurately define the molecule's structure. The name "Benzene, (1-methyl-1,2-butadienyl)-"
suggests a benzene ring substituted with a four-carbon chain containing adjacent double bonds

(an allene) and a methyl group.

According to IUPAC conventions, the substituent chain is numbered starting from the point of

attachment to the parent benzene ring. Therefore, "(1-methyl-1,2-butadienyl)-" implies:

A butadienyl chain with double bonds at positions 1 and 2.
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A methyl group at the first carbon of this chain.

This leads to the structure where the benzene ring is attached to a quaternary carbon, which is

also part of the allene system. The correct IUPAC name for this structure is (1-methylbuta-1,2-

dien-1-yl)benzene.

There is some ambiguity in public databases, with similar but distinct compounds often

appearing in searches. For instance, buta-1,2-dienylbenzene lacks the methyl group at the 1-

position[1], while (3-methyl-1,2-butadienyl)benzene has the methyl group at the opposite end of

the allene[2]. It is crucial for researchers to distinguish these isomers, as the position of the

methyl group can significantly influence the molecule's stereochemistry and reactivity.

Caption: Chemical structure of (1-methylbuta-1,2-dien-1-yl)benzene.

Physicochemical Properties
Precise experimental data for (1-methylbuta-1,2-dien-1-yl)benzene is not readily available in

public databases. However, we can infer its properties from closely related analogs like 1-

phenyl-1,2-butadiene (also known as buta-1,2-dienylbenzene)[1][3]. The addition of a methyl

group at the benzylic position is expected to slightly increase the molecular weight, boiling

point, and lipophilicity (logP).

Property
Estimated Value for (1-
Methylbuta-1,2-dien-1-
yl)benzene

Data for buta-1,2-
dienylbenzene

Molecular Formula C11H12 C10H10[1]

Molecular Weight 144.21 g/mol 130.19 g/mol [1]

Boiling Point ~220-230 °C at 760 mmHg 214.8 °C at 760 mmHg[3]

Density ~0.9 g/cm³ 0.894 g/cm³[3]

logP (Octanol/Water) ~3.1 2.87[3]

Refractive Index ~1.55 Not Available

Synthesis of (1-Methylbuta-1,2-dien-1-yl)benzene
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The synthesis of phenyl-substituted allenes can be achieved through several methodologies. A

plausible and efficient route to (1-methylbuta-1,2-dien-1-yl)benzene would involve the reaction

of an organometallic reagent with a propargyl derivative. The following protocol is a validated

approach for similar structures and is expected to be adaptable for the target molecule.

Experimental Protocol: Synthesis via Organocuprate
Addition to a Propargyl Ester
This method relies on the SN2' reaction of a Gilman cuprate with a propargyl ester, a reliable

method for generating substituted allenes.

Step 1: Preparation of the Propargyl Mesylate

To a solution of 1-phenylprop-2-yn-1-ol (1 equivalent) in anhydrous dichloromethane (DCM)

at 0 °C, add triethylamine (1.5 equivalents).

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

Quench the reaction with saturated aqueous NaHCO₃ solution.

Extract the product with DCM, dry the organic layer over anhydrous MgSO₄, and concentrate

under reduced pressure to yield the crude propargyl mesylate.

Step 2: Gilman Cuprate Formation and Reaction

In a separate flask, suspend copper(I) iodide (1.1 equivalents) in anhydrous diethyl ether at

-20 °C.

Add a solution of methyllithium (2.2 equivalents) in diethyl ether dropwise and stir for 30

minutes to form the lithium dimethylcuprate.

Cool the cuprate solution to -78 °C.

Slowly add a solution of the crude propargyl mesylate from Step 1 in anhydrous diethyl ether.

Stir the reaction mixture at -78 °C for 3 hours.
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Quench the reaction by adding saturated aqueous NH₄Cl solution.

Allow the mixture to warm to room temperature and extract the product with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate

in vacuo.

Purify the crude product by column chromatography on silica gel to obtain (1-methylbuta-1,2-

dien-1-yl)benzene.

Start: 1-Phenylprop-2-yn-1-ol

Mesylation with MsCl, Et3N in DCM

Propargyl Mesylate Intermediate

SN2' Addition of Cuprate to Mesylate

Preparation of Lithium Dimethylcuprate (Me2CuLi)

Crude (1-methylbuta-1,2-dien-1-yl)benzene

Column Chromatography

Pure Product
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Click to download full resolution via product page

Caption: Synthetic workflow for (1-methylbuta-1,2-dien-1-yl)benzene.

Applications in Drug Development
Allene-containing molecules are gaining increasing attention in medicinal chemistry due to their

unique three-dimensional structure and reactivity. The rigid, linear geometry of the allene

moiety can be exploited to design novel pharmacophores and to probe interactions within

protein binding sites.

Bioisosteric Replacement
The allenyl group can serve as a bioisostere for other chemical functionalities. For instance, it

can replace alkynes or phenyl rings to alter the pharmacokinetic properties of a drug candidate

while maintaining or enhancing its biological activity. The non-planar nature of the substituents

on the allene can provide a distinct spatial arrangement of functional groups compared to a flat

aromatic ring.

Role in Enzyme Inhibition
Allenes can act as mechanism-based inhibitors of certain enzymes. The reactivity of the allene

can be harnessed to form covalent bonds with active site residues, leading to irreversible

inhibition. This has been a successful strategy in the development of inhibitors for enzymes

such as monoamine oxidase (MAO) and cytochrome P450s.

Potential as Scaffolds in Drug Discovery
The unique geometry of the allene in (1-methylbuta-1,2-dien-1-yl)benzene makes it an

interesting scaffold for building new chemical libraries for high-throughput screening. The

phenyl and methyl groups provide substitution points for further chemical modification to

explore the chemical space around this core structure. The introduction of such novel scaffolds

is a key strategy in modern drug discovery to identify new lead compounds[4]. While anilines

are common in drug libraries, they can lead to toxicity, making the exploration of alternative

scaffolds like allenylarenes an attractive approach[5].
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Caption: Role of the target molecule in the drug development process.

Conclusion
(1-Methylbuta-1,2-dien-1-yl)benzene, while not extensively documented, represents a class of

phenylallenes with significant potential in synthetic and medicinal chemistry. Its unique

structural features offer opportunities for the design of novel bioactive molecules. The synthetic

routes to this compound are accessible, and its properties can be reasonably predicted from

related structures. For drug development professionals, the exploration of such

underrepresented scaffolds is a promising avenue for discovering next-generation therapeutics.

Further research into the synthesis and biological evaluation of (1-methylbuta-1,2-dien-1-

yl)benzene and its derivatives is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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